
Negishi virus envelope glycoprotein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Negishi virus envelope glycoprotein, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
The envelope glycoprotein of Negishi virus is structurally similar to that of other flaviviruses, particularly the louping ill virus. Studies have shown that the nucleotide and amino acid sequences of the Negishi virus envelope glycoprotein exhibit over 95% identity with those of louping ill virus strains . This high degree of homology suggests that insights gained from studying the louping ill virus may be applicable to understanding Negishi virus as well.
Immunological Applications
1. Vaccine Development
The envelope glycoprotein is a primary target for vaccine development against flavivirus infections. Research indicates that specific epitopes within the glycoprotein can induce neutralizing antibodies, which are crucial for protective immunity . For instance, studies have identified critical residues on the glycoprotein that are involved in eliciting immune responses, making them potential targets for vaccine formulation.
2. Monoclonal Antibodies
Monoclonal antibodies targeting the this compound have been developed and characterized. These antibodies can be used in diagnostic assays and therapeutic interventions. For example, monoclonal antibodies specific to the envelope protein can facilitate the identification of infected individuals through serological tests . Furthermore, these antibodies can be employed in passive immunization strategies to provide immediate protection against viral infections.
3. Understanding Antibody-Dependent Enhancement
Research into the Negishi virus has highlighted the phenomenon of antibody-dependent enhancement (ADE), where pre-existing antibodies facilitate viral entry into cells, potentially worsening disease outcomes. Understanding how different epitopes on the envelope glycoprotein contribute to ADE is critical for developing safe vaccines and therapeutics .
Therapeutic Applications
The multifunctional nature of the envelope glycoprotein suggests several therapeutic applications:
- Viral Entry Inhibition : By targeting specific regions of the envelope glycoprotein with small molecules or peptides, it may be possible to inhibit viral entry into host cells. This approach could lead to novel antiviral therapies against Negishi virus and related flaviviruses.
- Diagnostic Tools : The high specificity of monoclonal antibodies against the envelope glycoprotein allows for their use in developing diagnostic kits that can differentiate between various flavivirus infections, aiding in public health responses .
Case Studies
Several case studies have illustrated the applications of this compound:
Propiedades
Número CAS |
134088-85-0 |
---|---|
Fórmula molecular |
C8H6FNO |
Peso molecular |
0 |
Sinónimos |
Negishi virus envelope glycoprotein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.